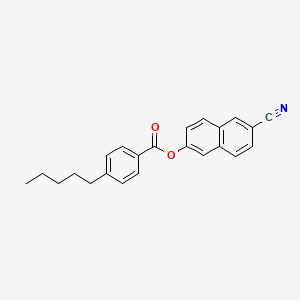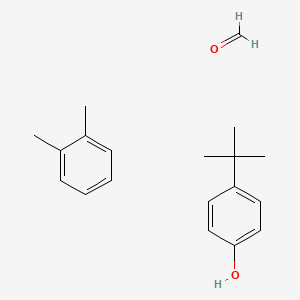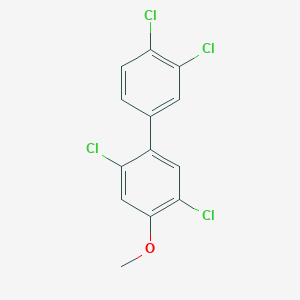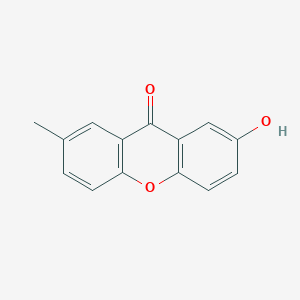
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is a chemical compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester linked to a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 6-nitronaphthalene, followed by reduction to 6-aminonaphthalene. The amino group is then converted to a cyano group through a Sandmeyer reaction. The resulting 6-cyanonaphthalene is then esterified with 4-pentylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are carefully selected to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 6-carboxynaphthalene-2-yl 4-pentylbenzoate.
Reduction: 6-aminonaphthalene-2-yl 4-pentylbenzoate.
Substitution: Various halogenated or nitrated derivatives of the naphthalene ring.
Applications De Recherche Scientifique
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-pentylbenzoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. In materials science, its structural properties contribute to the formation of ordered phases in liquid crystals or enhance the conductivity of organic semiconductors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-octylbenzoate: Similar structure but with a longer alkyl chain, affecting its solubility and phase behavior.
(6-cyanonaphthalen-2-yl) 4-heptylbenzoate: Another analog with a different alkyl chain length, influencing its physical properties.
Uniqueness
(6-Cyanonaphthalen-2-yl) 4-pentylbenzoate is unique due to its specific combination of a cyano-substituted naphthalene ring and a pentylbenzoate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
58573-85-6 |
|---|---|
Formule moléculaire |
C23H21NO2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(6-cyanonaphthalen-2-yl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H21NO2/c1-2-3-4-5-17-6-9-19(10-7-17)23(25)26-22-13-12-20-14-18(16-24)8-11-21(20)15-22/h6-15H,2-5H2,1H3 |
Clé InChI |
KUEXCDJGCYLJOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)



![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

